2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
説明
This compound belongs to the 1,2,4-triazole-based acetamide class, characterized by a triazole core substituted with a 2-chlorophenyl group at position 5, an amino group at position 4, and a sulfanyl-acetamide side chain linked to a 4-nitrophenyl moiety. Its molecular architecture combines electron-withdrawing (chloro, nitro) and hydrogen-bonding (amino, sulfanyl) groups, making it a candidate for diverse biological activities, including anti-inflammatory, antiviral, and enzyme-inhibitory properties . The compound’s synthesis typically involves cyclization of thiourea intermediates followed by nucleophilic substitution reactions, as seen in structurally analogous derivatives .
特性
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O3S/c17-13-4-2-1-3-12(13)15-20-21-16(22(15)18)27-9-14(24)19-10-5-7-11(8-6-10)23(25)26/h1-8H,9,18H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMETYGCOWNQACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a compound belonging to the triazole family, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C16H13ClN6O3S
- Molecular Weight : 404.83 g/mol
- CAS Number : 905765-35-7
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | MIC: 0.125–8 μg/mL | |
| Escherichia coli | MIC: 0.125–8 μg/mL | |
| Candida albicans | MIC: 3.125 μg/mL |
The compound's structure allows it to interact with key enzymes and receptors in microbial cells, inhibiting their growth and proliferation.
Anticancer Properties
Triazole derivatives have shown promise in cancer research due to their ability to inhibit tumor growth. Studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through various pathways:
- Inhibition of Cell Proliferation : The compound has been found to reduce the viability of cancer cells in vitro.
- Induction of Apoptosis : Mechanisms involving caspase activation have been reported.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1/S phase.
A notable study highlighted its effectiveness against multicellular spheroids of cancer cells, indicating a potential for use in more complex tumor models .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The triazole ring structure is known to inhibit enzymes such as cytochrome P450, which plays a critical role in drug metabolism and synthesis of steroid hormones.
- Receptor Modulation : The presence of the nitrophenyl group suggests potential interactions with various receptors involved in signaling pathways related to inflammation and cell growth.
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives:
- Antifungal Activity : A comparative study showed that triazole derivatives exhibited higher antifungal activity than traditional agents like ketoconazole against various fungal strains .
- Antibacterial Efficacy : Research demonstrated significant antibacterial activity against both drug-sensitive and drug-resistant strains .
- Anticancer Screening : A systematic screening identified this compound as a candidate for further development due to its promising anticancer properties .
類似化合物との比較
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs differ in substituents on the triazole ring and the arylacetamide moiety. Below is a comparative analysis:
Notes:
- Electron-withdrawing substituents (e.g., nitro, chloro) enhance binding to hydrophobic enzyme pockets, as seen in the target compound’s superior reverse transcriptase inhibition (ΔG = -9.2 kcal/mol; Ki = 8 nM) compared to methoxy- or ethoxy-substituted analogs (ΔG = -8.5 to -8.8 kcal/mol) .
- Anti-inflammatory activity correlates with pyridinyl or methylphenyl groups, which improve solubility and cyclooxygenase-2 (COX-2) affinity .
Q & A
Q. What are the critical steps for synthesizing and purifying this compound with high yield and purity?
- Methodological Answer: Synthesis involves sequential reactions: (1) Cyclocondensation of thiosemicarbazide derivatives with substituted aryl aldehydes to form the 1,2,4-triazole core, (2) thioether formation via nucleophilic substitution with chloroacetamide intermediates, and (3) final purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures). Reaction temperatures (60–80°C) and solvent polarity (DMF or acetonitrile) significantly impact yields. Analytical HPLC (C18 column, methanol/water gradient) confirms purity ≥95% .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer: Use a combination of:
- 1H/13C NMR : Assign peaks for the triazole ring (δ 8.1–8.3 ppm for H-3), sulfanyl group (δ 3.8–4.2 ppm for SCH2), and nitrophenyl protons (δ 7.5–8.2 ppm).
- FT-IR : Validate the amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
- X-ray crystallography (if crystals form): Resolve bond lengths/angles, particularly the triazole-sulfanyl-acetamide linkage .
Q. What structural features influence its biological activity?
- Methodological Answer: Key pharmacophores include:
- 2-Chlorophenyl group : Enhances lipophilicity and target binding via halogen bonds.
- 4-Nitrophenyl acetamide : Stabilizes interactions with enzymes (e.g., nitro group participates in charge-transfer complexes).
- Triazole ring : Acts as a hydrogen-bond acceptor. Comparative SAR studies with analogs (e.g., furan/pyridine substitutions) show reduced activity when nitro or chloro groups are replaced .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer: Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC assays using CLSI guidelines for antimicrobial testing).
- Solubility limitations : Use DMSO stocks ≤1% v/v to avoid cytotoxicity artifacts.
- Target selectivity : Perform kinase profiling or thermal shift assays to identify off-target effects. Cross-validate with computational models (e.g., molecular docking against PDB: 3ERT for kinase targets) .
Q. What strategies optimize derivative design for enhanced selectivity?
- Methodological Answer:
- Substituent modification : Replace the 4-nitrophenyl group with electron-deficient heterocycles (e.g., pyridinyl) to improve solubility without compromising binding.
- Prodrug approaches : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.
- Docking-guided design : Use AutoDock Vina to predict binding affinities with targets like HIV-1 reverse transcriptase (PDB: 1RTD) .
Q. How to investigate the compound’s mechanism of action using in silico tools?
- Methodological Answer:
- Molecular docking : Screen against databases (e.g., ChEMBL, PDB) to identify potential targets (e.g., cyclooxygenase-2, EGFR kinase).
- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes.
- QSAR modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC50 values .
Q. What analytical challenges arise in quantifying this compound in complex matrices?
- Methodological Answer:
- Matrix interference : Use LC-MS/MS (MRM mode) with isotopically labeled internal standards.
- Degradation products : Monitor via stability studies (pH 1–13, 40–60°C) and identify by high-resolution mass spectrometry.
- Low concentrations : Employ solid-phase extraction (C18 cartridges) for pre-concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
